4,5-Bis(pyridin-4-ylthio)phthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H10N4S2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4,5-bis(pyridin-4-ylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4S2/c19-11-13-9-17(23-15-1-5-21-6-2-15)18(10-14(13)12-20)24-16-3-7-22-8-4-16/h1-10H |
InChI Key |
NAVJLGBJUJZPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Bis Pyridin 4 Ylthio Phthalonitrile
Strategies for the Preparation of 4,5-Bis(pyridin-4-ylthio)phthalonitrile
The preparation of this compound is predominantly achieved through nucleophilic aromatic substitution (SNAr) reactions. This strategy involves the reaction of a phthalonitrile (B49051) precursor, activated with suitable leaving groups, with a sulfur-based nucleophile, in this case, 4-mercaptopyridine.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing substituents onto an aromatic ring. nih.govmdpi.com In the synthesis of this compound, this approach involves the displacement of leaving groups, such as halogens or a nitro group, from the phthalonitrile core by the thiolate anion of 4-mercaptopyridine. semanticscholar.orgsci-hub.se The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions employed.
A common and direct route to this compound involves the use of halogenated phthalonitrile precursors. sigmaaldrich.comchemicalbook.com Among these, 4,5-dichlorophthalonitrile (B145054) is a frequently used starting material due to its commercial availability and reactivity. nih.govlookchem.comresearchgate.netsigmaaldrich.com The reaction proceeds via a base-catalyzed nucleophilic aromatic substitution where a base, such as potassium carbonate, deprotonates 4-mercaptopyridine to form the more nucleophilic pyridin-4-ylthiolate anion. sigmaaldrich.com This anion then attacks the electron-deficient aromatic ring of the phthalonitrile, displacing the chloride ions in a stepwise manner.
The general reaction scheme is as follows: 4,5-Dichlorophthalonitrile + 2 eq. 4-Mercaptopyridine --(Base)--> this compound
The reactivity of the halogenated precursor follows the general trend for SNAr reactions, where the leaving group ability is related to the electronegativity and polarizability of the halogen. While dichlorophthalonitrile is common, other dihalophthalonitriles like 4,5-diiodophthalonitrile could also be employed, potentially offering different reactivity profiles.
| Precursor | Nucleophile | Product | Typical Conditions |
| 4,5-Dichlorophthalonitrile | 4-Mercaptopyridine | This compound | K₂CO₃, DMSO/DMF |
| 4,5-Diiodophthalonitrile | 4-Mercaptopyridine | This compound | Base, Polar aprotic solvent |
Nitrophthalonitriles serve as versatile precursors for synthesizing various phthalonitrile derivatives. nih.govresearchgate.netresearchgate.net The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, making it an excellent leaving group. Aromatic nucleophilic substitution of a nitro group by thiols is a standard method for forming aryl-thioether linkages. semanticscholar.org
For the synthesis of 4,5-disubstituted phthalonitriles, a precursor like 4,5-dinitrophthalonitrile could theoretically be used. However, a more common strategy involves the sequential substitution on a precursor containing two different leaving groups, such as in 4-bromo-5-nitrophthalonitrile. researchgate.net In such cases, the nitro group is typically more susceptible to nucleophilic displacement than the halogen. This allows for a stepwise synthesis, first reacting with one equivalent of a nucleophile to replace the nitro group, followed by a second substitution to replace the halogen.
An analogous synthesis reported in the literature involves reacting 4-nitrophthalonitrile with a diphenol intermediate, which itself was formed from a reaction involving a dichloropyridine. This highlights a multi-step approach where the phthalonitrile moiety is introduced in the final step via nucleophilic substitution of a nitro group. nih.govmdpi.com The synthesis of 4-nitrophthalonitrile itself can be achieved through various methods, including the nitration of phthalonitrile or a multi-step process starting from phthalic anhydride. google.comgoogle.com
Optimization of Reaction Conditions and Solvent Systems (e.g., Dimethylformamide, Dimethyl Sulfoxide (B87167), Ionic Liquids, Base Catalysis)
The success of the synthesis of this compound heavily relies on the optimization of reaction parameters to ensure high yield and purity.
Base Catalysis: A crucial component is the use of a base to generate the thiolate anion from 4-mercaptopyridine. Anhydrous potassium carbonate (K₂CO₃) is a widely used and effective base for this purpose. semanticscholar.orgnih.govresearchgate.netmdpi.com The choice of base and its stoichiometry are critical to ensure complete deprotonation without causing undesirable side reactions.
Solvent Systems: The reaction is typically carried out in polar aprotic solvents, which can solvate the cation of the base while leaving the nucleophile relatively free, thus enhancing its reactivity.
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most common solvents for these types of nucleophilic aromatic substitutions, as they facilitate the reaction by providing a polar environment. semanticscholar.orgnih.govmdpi.com
The choice of solvent can influence the reaction rate and yield. For instance, the synthesis of the analogous 4,5-dihexylthiophthalonitrile is effectively carried out in DMSO. nih.govresearchgate.net
Temperature and Reaction Time: The reaction temperature is another key variable. While some reactions proceed smoothly at room temperature, others may require heating to achieve a reasonable reaction rate. For example, a synthesis involving the reaction of an intermediate with 4-nitrophthalonitrile was conducted at 80°C for 8 hours. nih.gov Careful control of temperature is necessary to prevent decomposition of reactants or products.
| Parameter | Common Choices | Role/Effect |
| Solvent | DMF, DMSO, Acetonitrile | Provides a polar aprotic medium, enhancing nucleophilicity. |
| Base | K₂CO₃ | Deprotonates the thiol to form the more reactive thiolate anion. |
| Temperature | Room Temperature to 80°C | Affects reaction rate; must be controlled to prevent side reactions. |
| Reaction Time | Several hours to overnight | Monitored by techniques like TLC to determine completion. |
Purification and Isolation Techniques for High Purity Synthesis
After the reaction is complete, a systematic purification process is essential to isolate this compound in high purity. A common initial step involves quenching the reaction mixture by pouring it into a large volume of deionized water. nih.govmdpi.com This precipitates the crude product, which is often a solid, and helps to remove the inorganic base and the polar aprotic solvent.
The precipitated solid is then collected by filtration. This is followed by extensive washing with deionized water until the filtrate is neutral, ensuring the complete removal of any remaining salts. nih.govmdpi.com The collected solid is then dried under vacuum at a moderate temperature (e.g., 55°C) for an extended period to remove residual water and solvent. nih.govmdpi.com
For further purification, techniques such as recrystallization from a suitable solvent or column chromatography can be employed. nih.govresearchgate.net The choice of solvent for recrystallization depends on the solubility characteristics of the product and impurities.
| Step | Technique | Purpose |
| 1. Quenching | Precipitation in deionized water | To precipitate the crude product and remove water-soluble impurities. |
| 2. Collection | Suction filtration | To separate the solid product from the liquid phase. |
| 3. Washing | Repeated washing with deionized water | To remove residual salts and solvent. |
| 4. Drying | Vacuum oven | To remove water and any remaining volatile impurities. |
| 5. Final Purification | Recrystallization / Column Chromatography | To achieve high purity by separating the target compound from by-products. |
Exploration of Alternative Synthetic Routes for Similar Phthalonitriles
While nucleophilic aromatic substitution is the most direct method, other synthetic strategies have been developed for preparing substituted phthalonitriles, which could be adapted for the synthesis of this compound or its analogs.
The "Acidic Route": This classical approach begins with a substituted phthalic acid. The synthetic sequence involves converting the acid to the corresponding anhydride, followed by reaction with ammonia to form the phthalimide, then dehydration to the phthalamide, and finally, a further dehydration step to yield the phthalonitrile. semanticscholar.orgresearchgate.net
Rosenmund-von Braun Reaction: This method involves the cyanation of an ortho-dihaloarene using copper(I) cyanide (CuCN) to introduce the two nitrile groups. researchgate.netumich.edu This is a powerful method for creating the phthalonitrile core itself from a pre-substituted benzene derivative.
Diels-Alder Reactions: Cycloaddition reactions, such as the Diels-Alder reaction, can be employed to construct the substituted benzene ring of the phthalonitrile from acyclic precursors. umich.eduheeneygroup.com
Cross-Coupling Reactions: Modern cross-coupling methodologies offer alternative pathways. For example, precursors like bis-triflates can undergo palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) with organozinc reagents to introduce alkyl or other groups. heeneygroup.com Similarly, palladium-catalyzed cyanation reactions using zinc cyanide can be used to convert aryl triflates or halides into nitriles, offering a milder alternative to the Rosenmund-von Braun reaction. researchgate.net
These alternative routes provide a broader synthetic toolkit, offering flexibility in precursor selection and the potential to access a wider variety of substituted phthalonitrile derivatives.
Advanced Structural Elucidation and Spectroscopic Characterization of 4,5 Bis Pyridin 4 Ylthio Phthalonitrile
Spectroscopic Analysis for Definitive Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular framework of 4,5-Bis(pyridin-4-ylthio)phthalonitrile, with each technique offering unique insights into its functional groups, atomic connectivity, and electronic properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. The IR spectrum provides a distinct vibrational fingerprint, confirming the presence of key structural motifs.
The most prominent and diagnostic absorption band is that of the nitrile (C≡N) stretching vibration. For phthalonitrile (B49051) derivatives, this sharp and intense peak typically appears in the range of 2229–2236 cm⁻¹ researchgate.net. The presence of this band is a clear indicator of the dinitrile functionality on the benzene ring.
Other significant vibrations include those associated with the aromatic systems. The C=C stretching vibrations within the central phthalonitrile ring and the peripheral pyridine (B92270) rings are expected to produce a series of bands in the 1600–1400 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-S (thioether) linkage stretching vibration is generally weaker and appears in the fingerprint region, often between 700 and 600 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N Stretch | Nitrile | ~2230 | Strong, Sharp |
| C-H Stretch | Aromatic (Pyridine & Benzene) | >3000 | Medium |
| C=C Stretch | Aromatic (Pyridine & Benzene) | 1600–1400 | Medium to Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of the hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the molecule's symmetry, three sets of signals are anticipated:
A singlet for the two equivalent protons (H-3 and H-6) on the central phthalonitrile ring. Based on similar structures like 4,5-bis(4-methoxyphenoxy)phthalonitrile, this signal is expected to appear in the downfield region, around 7.9-8.0 ppm researchgate.netnih.gov.
A doublet for the four protons on the pyridine rings adjacent to the nitrogen atom (α-protons).
A second doublet for the four protons on the pyridine rings adjacent to the sulfur atom (β-protons).
The pyridine protons will likely exhibit a characteristic AA'BB' system or be resolved as simple doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. Key expected signals include:
The nitrile carbon (C≡N).
Carbons of the central benzene ring, including those bonded to the sulfur atoms (C-S) and those bonded to hydrogen (C-H).
Carbons of the pyridine rings, distinguishing between those adjacent to the nitrogen and those adjacent to the sulfur linkage.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phthalonitrile Ring (H-3, H-6) | ~7.9-8.0 | Singlet | 2H |
| Pyridine Ring (α-protons) | Downfield | Doublet | 4H |
Table 3: Predicted Key ¹³C NMR Resonances for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C≡N (Nitrile) | ~115-120 |
| Aromatic C-S | ~140-150 |
| Aromatic C-H | ~120-140 |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of this compound with high precision mdpi.com. The technique provides an exact mass measurement, which can be compared to the calculated theoretical mass to verify the molecular formula.
For this compound (C₂₀H₁₀N₄S₂), the calculated monoisotopic mass of the molecular ion [M]⁺ is 370.0347 g/mol . HRMS analysis, typically using an ESI (Electrospray Ionization) source, would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing unequivocal confirmation of the compound's identity. Analysis of the isotopic pattern would further corroborate the presence of two sulfur atoms.
Table 4: Calculated Molecular Mass for this compound
| Molecular Formula | Ion | Calculated Monoisotopic Mass ( g/mol ) |
|---|---|---|
| C₂₀H₁₀N₄S₂ | [M]⁺ | 370.0347 |
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. The conjugated π-system of this compound, encompassing the central benzene ring and the two pyridine rings, gives rise to characteristic absorption bands. These absorptions are primarily due to π → π* transitions. The spectrum is expected to show strong absorption bands in the UV region, consistent with other substituted phthalonitriles researchgate.net. The specific wavelengths (λ_max) and molar absorptivities (ε) serve as a fingerprint for the compound's electronic structure.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Absorption Region |
|---|
X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While specific crystallographic data for this compound is not widely published, the structure of the closely related compound, 4,5-Bis(4-methoxyphenoxy)phthalonitrile, offers significant insight nih.govnih.gov. The analysis of this analogue revealed a monoclinic crystal system with the space group P2₁/c nih.gov.
Table 6: Predicted Crystallographic Parameters for this compound (based on analogue data)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Geometric Features | Non-planar molecule with significant dihedral angles between the central and peripheral rings. |
Role of 4,5 Bis Pyridin 4 Ylthio Phthalonitrile As a Phthalocyanine Precursor
Cyclotetramerization Reactions to Phthalocyanine (B1677752) Macrocycles
The hallmark reaction for forming phthalocyanines is the cyclotetramerization of four phthalonitrile (B49051) precursors. This process creates a highly stable, 18-π electron aromatic macrocycle capable of coordinating with a wide variety of metal ions in its central cavity.
The formation of the phthalocyanine macrocycle from 4,5-Bis(pyridin-4-ylthio)phthalonitrile typically proceeds via a metal-templated cyclotetramerization. In this process, a metal salt not only acts as a template for the four phthalonitrile units to assemble around but also becomes the central metal ion in the final phthalocyanine complex. The reaction is generally carried out in a high-boiling point solvent, such as 1-pentanol, glycerol, or dimethylaminoethanol (DMAE), to provide the necessary thermal energy. nih.govfudutsinma.edu.ngnih.gov
The most direct application of this compound is in the synthesis of symmetrically substituted phthalocyanines. The self-condensation of four molecules of this precursor in the presence of a metal salt leads to the formation of 2,3,9,10,16,17,23,24-Octakis(pyridin-4-ylthio)phthalocyanine. This reaction produces a single, well-defined product, as the substitution pattern on the phthalonitrile prevents the formation of constitutional isomers. nih.gov
The synthesis involves heating the phthalonitrile precursor with a metal salt (e.g., Zn(OAc)₂, CoCl₂, NiCl₂) in a high-boiling solvent with a catalytic amount of DBU under an inert atmosphere. nih.govnih.gov The resulting octasubstituted phthalocyanine is typically a deeply colored solid with good solubility in various organic solvents, a property enhanced by the peripheral pyridylthio groups.
Table 1: Representative Synthesis of a Symmetrically Substituted Phthalocyanine
| Parameter | Description |
|---|---|
| Precursor | This compound |
| Product | Metal-Octakis(pyridin-4-ylthio)phthalocyanine |
| Reagents | Metal Salt (e.g., Zn(OAc)₂), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | High-boiling point alcohol (e.g., 1-pentanol, 1-octanol) |
| Conditions | Reflux temperature, inert atmosphere (e.g., Argon, Nitrogen) for several hours. nih.govnih.gov |
| Outcome | Formation of a highly substituted, soluble phthalocyanine complex. |
Asymmetric phthalocyanines, which incorporate different substituents on their isoindole subunits, are of great interest for creating molecules with specialized functions. A primary method to achieve this is through a mixed or statistical cyclotetramerization. nih.govresearchgate.net In this approach, this compound (precursor A) is co-cyclotetramerized with a different phthalonitrile derivative (precursor B).
This statistical condensation results in a mixture of up to six different phthalocyanine products: the two symmetric ones (A₄ and B₄) and various asymmetric combinations (A₃B, A₂B₂, AB₃), including cis and trans isomers for the A₂B₂ type. While this method generates a complex product mixture that requires extensive chromatographic separation, it is a widely used strategy for accessing A₃B-type phthalocyanines, where one unique substituent can be used as a handle for further modification or to impart a specific property. nih.govnih.govdergipark.org.tr The relative ratios of the precursors can be adjusted to maximize the yield of the desired asymmetric product.
Functionalization of Phthalocyanine Macrocycles via the Pyridine (B92270) and Thioether Moieties
The phthalocyanines derived from this compound possess two distinct and reactive functional sites on their periphery: the nitrogen atoms of the pyridine rings and the sulfur atoms of the thioether linkages. These sites allow for post-synthetic modification to fine-tune the macrocycle's properties.
Pyridine Moiety Functionalization: The basic nitrogen atoms on the eight peripheral pyridine rings are readily accessible for chemical modification. beilstein-journals.orgnih.govdigitellinc.com A key reaction is quaternization, where the pyridine nitrogens are alkylated (e.g., with methyl iodide or dimethyl sulfate) to form pyridinium (B92312) salts. This transformation dramatically increases the polarity of the molecule, often rendering the phthalocyanine soluble in aqueous media, which is crucial for biological applications. nih.gov The pyridine groups can also act as ligands, coordinating to other metal centers to build complex, multi-component supramolecular assemblies. nih.gov
Thioether Moiety Functionalization: The thioether (sulfide) groups can be oxidized to sulfoxides and subsequently to sulfones. rsc.orggoogle.com This oxidation is typically achieved using reagents like hydrogen peroxide. google.com Converting the electron-donating thioether groups into strongly electron-withdrawing sulfonyl groups causes a profound change in the electronic structure of the phthalocyanine. This modification significantly alters the macrocycle's redox potentials and optical properties, often leading to large shifts in the absorption spectra.
Impact of Phthalonitrile Precursor Structure on Resultant Phthalocyanine Electronic and Optical Properties
The structure of the phthalonitrile precursor directly dictates the electronic and optical characteristics of the resulting phthalocyanine. The eight pyridylthio substituents introduced by this compound have a significant impact on the macrocycle's UV-visible absorption spectrum.
Phthalocyanines are characterized by two main electronic absorption bands: the Soret band (or B band) in the UV region (~350 nm) and the intense Q band in the visible region (~670 nm). researchgate.netresearchgate.net The Q band is responsible for their brilliant color and arises from the π-π* transition of the 18-π electron system. The introduction of electron-donating groups, such as the thioether substituents, at the peripheral positions causes a significant bathochromic (red) shift in the Q band. nih.gov This is due to the raising of the energy level of the highest occupied molecular orbital (HOMO). Consequently, phthalocyanines derived from this precursor often exhibit Q-band absorptions in the near-infrared (NIR) region ( >700 nm), a property valuable for applications like photodynamic therapy and optical data storage. nih.gov The peripheral groups also influence intermolecular interactions, affecting the tendency of the phthalocyanine to aggregate in solution, which can alter its photophysical properties. researchgate.net
Table 2: Effect of Thioether Substitution on Phthalocyanine Q-Band Absorption
| Compound | Substituent Type | Typical Q-Band Max (nm) in Solution | Key Effect |
|---|---|---|---|
| Unsubstituted Zinc Phthalocyanine | None | ~670 nm | Reference absorption. |
| Octakis(alkylthio) Zinc Phthalocyanine | Electron-donating (S-R) | >700 nm | Bathochromic (red) shift into the NIR region due to raised HOMO energy level. nih.gov |
Regioselectivity in Phthalocyanine Formation from Bis-Substituted Phthalonitriles (e.g., C4h Isomers)
The formation of constitutional isomers is a common challenge in phthalocyanine synthesis when using asymmetrically substituted phthalonitrile precursors. For example, the cyclotetramerization of a 3-substituted phthalonitrile can lead to four different regioisomers with C₄ₕ, C₂ᵥ, Cₛ, and D₂ₕ symmetries.
However, for phthalonitriles substituted at the 4 and 5 positions, such as this compound, this issue of regioisomerism is avoided during self-condensation. nih.gov Because the two substituents are on the same side of the dinitrile, all four isoindole units that form the final macrocycle are identical. Their orientation relative to one another does not produce different constitutional structures. This leads to the formation of a single, highly symmetric product (formally D₄ₕ symmetry if planar), which simplifies purification and ensures batch-to-batch consistency. This inherent regiochemical control is a significant advantage of using 4,5-disubstituted phthalonitriles as precursors for well-defined octasubstituted phthalocyanines. nih.gov
Coordination Chemistry of 4,5 Bis Pyridin 4 Ylthio Phthalonitrile
Ligand Design Principles Incorporating Pyridine (B92270) Nitrogen and Thioether Sulfur Donors
A general understanding of ligand design suggests that 4,5-Bis(pyridin-4-ylthio)phthalonitrile possesses promising characteristics for coordinating with metal ions. The pyridine nitrogen atoms are expected to act as effective σ-donors, a common feature in coordination chemistry that facilitates the formation of stable metal-ligand bonds. The thioether sulfur atoms, with their available lone pairs of electrons, could also participate in coordination, potentially leading to chelation or the formation of bridging structures. The phthalonitrile (B49051) group, while less common as a primary coordination site, could influence the electronic properties of the ligand and any resulting metal complexes. However, without specific research on this compound, any discussion on its ligand design principles remains speculative and cannot be supported by empirical data.
Investigation of Metal Complexation Capabilities
Interaction with Transition Metal Ions (e.g., Copper, Zinc, Cobalt, Nickel)
Based on the nature of the donor atoms (nitrogen and sulfur), it is anticipated that this compound would readily interact with a variety of transition metal ions such as copper(II), zinc(II), cobalt(II), and nickel(II). These metal ions are known to form stable complexes with ligands containing pyridyl and thioether functionalities. The coordination geometry and stoichiometry of such complexes would depend on factors like the metal-to-ligand ratio, the nature of the counter-anion, and the solvent system used during synthesis. However, no published studies were found that specifically detail the synthesis and characterization of such complexes.
Formation of Supramolecular Assemblies through Coordination Interactions
The bifunctional nature of this compound, with its two pyridyl groups, suggests its potential as a building block for the construction of coordination polymers and other supramolecular assemblies. The pyridyl groups could act as linkers, connecting metal centers to form one-, two-, or three-dimensional networks. The thioether and phthalonitrile functionalities could further influence the packing of these assemblies through weaker intermolecular interactions. While the formation of supramolecular structures is a vibrant area of research for similar bipyridyl-type ligands, there is no specific information available on such assemblies involving this compound.
Theoretical and Computational Studies of 4,5 Bis Pyridin 4 Ylthio Phthalonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT) to investigate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors of 4,5-Bis(pyridin-4-ylthio)phthalonitrile, have not been reported in the reviewed scientific literature. Such studies would be valuable for understanding the molecule's electrophilic and nucleophilic sites and its potential for chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There are no available studies that have utilized molecular dynamics (MD) simulations to analyze the conformational flexibility of the pyridin-4-ylthio substituents or to investigate the intermolecular interactions of this compound in different environments. MD simulations could provide insight into how the molecule behaves in solution or in a solid state, which is crucial for predicting its assembly into larger structures.
Prediction of Spectroscopic Signatures and Photophysical Behavior
Computational predictions of the spectroscopic signatures (e.g., UV-Vis, IR, NMR spectra) and photophysical properties (e.g., absorption and emission wavelengths, quantum yields) of this compound are not present in the current body of scientific literature. Time-dependent DFT (TD-DFT) would be a common method for such predictions, offering a theoretical basis for understanding experimental spectroscopic data.
Computational Design of Derivatives with Tailored Properties
While the synthesis of derivatives of this compound has been accomplished for various applications, there is no evidence of computational studies focused on the in silico design of new derivatives with specifically tailored electronic, optical, or material properties. Such computational design efforts would typically precede synthesis to screen for promising candidates.
Applications in Materials Science Derived from Phthalocyanine Derivatives
Fabrication of Advanced Functional Materials
The versatility of phthalocyanines allows for their incorporation into a variety of material systems. The introduction of pyridin-4-ylthio groups enhances the processability and functionality of the resulting phthalocyanine (B1677752) derivatives, enabling their use in the fabrication of sophisticated materials for modern technologies. These materials often exhibit enhanced performance due to the specific electronic contributions of the sulfur and pyridine (B92270) moieties, which can facilitate charge transfer processes and provide sites for further functionalization or interaction with other molecules.
Phthalocyanine derivatives of 4,5-Bis(pyridin-4-ylthio)phthalonitrile are promising materials for optoelectronic applications due to their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum. nih.govresearchgate.net Their semiconducting properties, which can be tuned by changing the central metal ion and peripheral substituents, make them suitable for use in organic electronic devices. researchgate.netrsc.org
In the context of organic solar cells , these phthalocyanines can function as electron donors in the active layer of bulk heterojunction devices. The broad absorption spectrum of these molecules allows for efficient harvesting of solar photons. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for determining the open-circuit voltage and efficiency of a solar cell. The pyridin-4-ylthio substituents can modulate these energy levels, allowing for better alignment with the energy levels of acceptor materials, thereby promoting efficient charge separation and reducing energy loss.
For Organic Light-Emitting Diodes (OLEDs) , phthalocyanine derivatives can be used in various layers of the device architecture, such as the hole injection or transport layer, or as phosphorescent emitters. The high thermal stability of the phthalocyanine core is advantageous for the longevity of OLED devices. The pyridine groups can also influence the charge injection and transport properties of the material.
Below is a table summarizing typical optoelectronic properties of metal-phthalocyanines derived from substituted phthalonitriles, which are representative of what could be expected from derivatives of this compound.
| Property | Typical Value Range | Significance in Optoelectronics |
| Optical Band Gap (Eg) | 1.5 - 2.5 eV | Determines the absorption spectrum and the energy of emitted light. |
| HOMO Energy Level | -4.8 to -5.5 eV | Influences the open-circuit voltage in solar cells and hole injection in OLEDs. |
| LUMO Energy Level | -3.0 to -3.8 eV | Affects the electron affinity and is crucial for charge separation and electron injection. |
| Charge Carrier Mobility | 10⁻⁵ to 10⁻² cm²/(V·s) | Dictates the efficiency of charge transport within the device. |
| Absorption Maxima (Q-band) | 650 - 800 nm | Defines the primary region of light absorption for applications like solar cells and photodetectors. |
The electronic properties of phthalocyanines are highly sensitive to their chemical environment, making them excellent candidates for chemical sensors. mdpi.comrsc.org Phthalocyanine derivatives of this compound can be integrated into sensor devices for the detection of various gases and chemical species. The peripheral pyridine groups, with their basic nitrogen atoms, can act as specific binding sites for acidic gases or metal ions, enhancing the selectivity of the sensor. worldscientific.com
When a target analyte interacts with the phthalocyanine film, it can modulate the material's conductivity, capacitance, or optical properties, leading to a measurable signal. For instance, the adsorption of electron-accepting gases like nitrogen dioxide (NO₂) onto the phthalocyanine can lead to a change in the charge carrier concentration, resulting in a significant change in the electrical resistance of the material. nih.govmdpi.com The sulfur atoms in the pyridin-4-ylthio substituents can also provide affinity towards heavy metal ions, enabling their detection in aqueous environments.
The performance of a phthalocyanine-based sensor is often characterized by its sensitivity, selectivity, response time, and recovery time. The table below illustrates the potential sensing performance of these materials for specific analytes.
| Analyte | Sensing Principle | Typical Limit of Detection (LOD) | Key Features |
| **Nitrogen Dioxide (NO₂) ** | Chemiresistive | 1 - 50 ppb | High sensitivity due to strong electronic interaction with the Pc ring. |
| Ammonia (NH₃) | Chemiresistive/Optical | 1 - 10 ppm | Interaction with the central metal ion and peripheral pyridine groups. |
| Heavy Metal Ions (e.g., Cd²⁺, Cu²⁺) | Electrochemical/QCM | 10⁻⁸ - 10⁻⁶ M | Coordination to the pyridine nitrogen and/or sulfur atoms. |
| Volatile Organic Compounds (VOCs) | Optical/QCM | ppm to ppb range | Swelling or changes in the refractive index of the phthalocyanine film. |
Metallophthalocyanines are well-known for their catalytic activity in a variety of chemical reactions, mimicking the function of natural porphyrin-containing enzymes. mdpi.comresearchgate.net The central metal ion in phthalocyanines derived from this compound can act as the active site for catalysis. The peripheral pyridin-4-ylthio substituents can influence the catalytic activity by modifying the electronic properties of the central metal ion and by providing additional interaction sites. researchgate.net These phthalocyanines can catalyze oxidation reactions, such as the oxidation of thiols or phenols, which are important in environmental remediation and industrial processes.
Furthermore, these phthalocyanine derivatives can act as efficient photosensitizers . researchgate.netnih.gov Upon absorption of light, they can be excited to a long-lived triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a powerful oxidizing agent that can be used in photodynamic therapy for the treatment of cancer and other diseases, as well as for the photodegradation of pollutants. The presence of heavy atoms (from the central metal ion) and sulfur atoms in the substituents can enhance the efficiency of intersystem crossing to the triplet state, leading to higher singlet oxygen quantum yields. researchgate.net
The table below provides representative data on the photosensitizing properties of metallophthalocyanines.
| Parameter | Typical Value Range | Significance in Photosensitization |
| Triplet State Quantum Yield (ΦT) | 0.4 - 0.9 | Represents the efficiency of forming the photoactive triplet state. |
| Triplet State Lifetime (τT) | 10 - 500 µs | A longer lifetime allows for more efficient energy transfer to molecular oxygen. |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.3 - 0.8 | Indicates the efficiency of singlet oxygen generation, a key factor for photodynamic activity. |
Thin Film and Nanoscience Applications (e.g., Langmuir-Blodgett Films, Hybrid Materials)
The ability to organize phthalocyanine molecules into well-ordered thin films and nanostructures is crucial for their application in electronic and photonic devices. The peripheral pyridin-4-ylthio substituents can play a significant role in controlling the intermolecular interactions and self-assembly of these molecules.
Langmuir-Blodgett (LB) films offer a method for creating highly ordered, ultrathin films with precise control over thickness and molecular orientation. rsc.orgtandfonline.comnih.gov Amphiphilic phthalocyanine derivatives can be spread on a water surface and then transferred layer by layer onto a solid substrate. The pyridin-4-ylthio groups can be tailored to impart the necessary amphiphilicity for LB film formation. The ordered arrangement of molecules in LB films can lead to enhanced charge transport and anisotropic optical properties, which are beneficial for applications in sensors and nonlinear optics.
Hybrid materials that combine phthalocyanine derivatives with other nanomaterials, such as carbon nanotubes, graphene, or metal nanoparticles, have shown synergistic properties that are not present in the individual components. mdpi.combohrium.commdpi.comresearchgate.netresearchgate.net The phthalocyanine molecules can be non-covalently attached to the surface of carbon nanotubes or graphene through π-π stacking interactions. The pyridine groups can also serve as anchoring points for the growth of metal nanoparticles. These hybrid materials can exhibit enhanced charge transport, catalytic activity, and sensing performance due to the combined properties of the phthalocyanine and the nanomaterial scaffold.
Future Research Directions and Outlook
Novel Synthetic Approaches and Derivatization Strategies to Expand the Compound Family
The future development of materials based on 4,5-Bis(pyridin-4-ylthio)phthalonitrile hinges on the ability to synthesize a diverse range of derivatives. Expanding the compound family will enable fine-tuning of its electronic, optical, and self-assembly properties.
One promising avenue is the exploration of asymmetric functionalization . While the parent compound is symmetrical, introducing different substituents on the two pyridine (B92270) rings or the phthalonitrile (B49051) core can lead to molecules with unique dipole moments and chiroptical properties. This can be achieved through multi-step synthetic sequences, protecting one pyridine ring while modifying the other. For instance, selective oxidation of one thioether linkage to a sulfoxide (B87167) or sulfone could dramatically alter the electronic properties and coordination behavior of the ligand.
Another key area is the development of statistical and directed cross-condensation reactions . By reacting this compound with other substituted phthalonitriles, a library of asymmetrically substituted phthalocyanines can be generated. semanticscholar.orgresearchgate.net While statistical methods often yield mixtures that require extensive purification, the development of sterically-driven or template-directed syntheses could provide more controlled routes to specific A₃B or AABB type phthalocyanines. semanticscholar.org
Furthermore, post-synthetic modification of the pyridine rings offers a versatile strategy. The nitrogen atom in the pyridine ring can be quaternized with various alkyl or aryl halides, introducing positive charges and enhancing solubility in polar solvents. These pyridinium (B92312) salts could also serve as precursors for the generation of N-heterocyclic carbenes, opening up new avenues in catalysis. Additionally, functional groups can be introduced onto the pyridine rings themselves, for example, through electrophilic aromatic substitution, if the rings are sufficiently activated.
| Strategy | Description | Potential Outcome |
| Asymmetric Functionalization | Selective modification of one of the two pyridine rings or the phthalonitrile core. | Compounds with unique dipole moments and chiroptical properties. |
| Cross-Condensation Reactions | Co-cyclotetramerization with other phthalonitrile derivatives. | Generation of a library of asymmetrically substituted phthalocyanines. semanticscholar.orgresearchgate.net |
| Post-Synthetic Modification | Chemical transformation of the pyridine rings after the core synthesis. | Enhanced solubility, introduction of charge, and new catalytic sites. |
Exploration of Undiscovered Coordination Motifs and Architectures
The presence of multiple coordination sites—the two pyridine nitrogen atoms and potentially the thioether sulfur atoms—makes this compound a highly attractive building block for the construction of novel coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgrsc.orgnih.gov
Future research should focus on systematically exploring the coordination chemistry of this ligand with a wide range of metal ions. The flexible nature of the thioether linkage allows the pyridine rings to adopt various orientations, potentially leading to the formation of diverse and previously undiscovered coordination motifs. This could include discrete multinuclear cages, one-dimensional chains, two-dimensional sheets, and three-dimensional interpenetrated networks. nih.gov
The concept of crystal engineering will be paramount in this exploration. worktribe.comresearchgate.net By carefully selecting metal centers with specific coordination geometries (e.g., linear, tetrahedral, square planar, octahedral) and tuning reaction conditions such as solvent and temperature, it may be possible to direct the self-assembly process towards desired architectures. The interplay of metal-ligand coordination, hydrogen bonding, and π-π stacking interactions will be crucial in determining the final supramolecular structure. frontiersin.org
Moreover, the thioether sulfur atoms, while generally weak donors, could be induced to coordinate to soft metal ions like silver(I) or palladium(II), leading to heterometallic structures or coordination polymers with unusual connectivity. The potential for the phthalonitrile nitrile groups to also participate in coordination, particularly prior to macrocyclization, adds another layer of complexity and opportunity.
| Coordination Site | Potential Metal Ions | Resulting Architectures |
| Pyridine Nitrogen | Transition metals (e.g., Cu, Zn, Co), Lanthanides | MOFs, coordination polymers, discrete cages. nih.gov |
| Thioether Sulfur | Soft metals (e.g., Ag, Pd, Pt) | Heterometallic frameworks, unusual connectivity. |
| Nitrile Groups | Various metal ions | Pre-macrocyclization coordination, templating effects. |
Development of Next-Generation Phthalocyanine-Based Materials with Enhanced Functionality
Phthalocyanines derived from this compound are poised to be a platform for next-generation materials with enhanced functionalities. The peripheral pyridine groups provide a handle for tailoring the properties of the resulting phthalocyanine (B1677752) macrocycle in ways that are not easily achievable with simple alkyl or alkoxy substituents. rsc.orgacs.org
One key area of development is in the field of catalysis . By metallating the phthalocyanine core with catalytically active metals like iron, cobalt, or manganese, and leveraging the pyridine moieties for catalyst immobilization or as co-catalytic sites, highly efficient and recyclable catalysts for oxidation, reduction, and other organic transformations could be developed. rsc.orgmdpi.com The pyridine groups could also be used to anchor the phthalocyanine complex to solid supports, creating robust heterogeneous catalysts. umich.edu
In the realm of photodynamic therapy (PDT) , quaternization of the peripheral pyridine groups to create cationic phthalocyanines could enhance their water solubility and cellular uptake, leading to more effective photosensitizers for cancer treatment. nih.gov The electronic properties of the phthalocyanine can also be tuned through derivatization of the pyridine rings to optimize the generation of singlet oxygen. rsc.org
Furthermore, the development of chemical sensors based on these phthalocyanines is a promising direction. The pyridine groups can act as specific binding sites for analytes, and this binding event can induce a change in the electronic absorption or fluorescence spectrum of the phthalocyanine, allowing for sensitive and selective detection. For example, protonation of the pyridine nitrogen by acidic vapors would cause a distinct color change.
| Application Area | Enhancement Strategy | Desired Outcome |
| Catalysis | Metallation with active metals, immobilization via pyridine groups. | Highly efficient and recyclable catalysts. rsc.orgmdpi.com |
| Photodynamic Therapy | Quaternization of pyridine rings for water solubility. | More effective photosensitizers with enhanced cellular uptake. nih.gov |
| Chemical Sensors | Utilization of pyridine groups as analyte binding sites. | Sensitive and selective detection of various chemical species. |
Advanced Spectroscopic and Computational Methodologies for In-depth Understanding
To fully unlock the potential of this compound and its derivatives, it is crucial to employ advanced analytical and computational techniques to gain a deep understanding of their structure-property relationships.
Advanced spectroscopic techniques will be indispensable for characterization. While standard techniques like NMR, IR, and UV-Vis spectroscopy provide fundamental structural information, more sophisticated methods will be needed to probe the finer details. researchgate.netjchemrev.com For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) can be used to unambiguously assign the complex proton and carbon spectra of asymmetrically substituted derivatives. Solid-state NMR will be essential for characterizing insoluble coordination polymers and phthalocyanine aggregates. Advanced mass spectrometry techniques, such as MALDI-TOF, are crucial for the characterization of large phthalocyanine molecules and their conjugates. researchgate.net
Computational modeling , particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a pivotal role in predicting and understanding the electronic structure, molecular orbitals (HOMO-LUMO gaps), and spectroscopic properties of new derivatives. nih.govresearchgate.netchemrxiv.orgacs.org These calculations can guide synthetic efforts by predicting the effects of different substituents on the electronic properties and reactivity of the molecule. researchgate.net Furthermore, molecular dynamics simulations can be used to study the self-assembly processes of these molecules into larger supramolecular structures and to understand the dynamics of host-guest interactions in sensor applications.
| Methodology | Application | Insights Gained |
| 2D NMR Spectroscopy | Characterization of asymmetrically substituted derivatives. | Unambiguous assignment of complex molecular structures. |
| Solid-State NMR | Analysis of insoluble polymers and aggregates. | Structural information on materials in the solid state. |
| DFT/TD-DFT Calculations | Prediction of electronic and spectroscopic properties. | Understanding of structure-property relationships, guidance for synthetic design. nih.govacs.org |
| Molecular Dynamics | Simulation of self-assembly and host-guest interactions. | Insights into the formation and behavior of supramolecular systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
